MC2050 HCl

PARP-1 PARP-2 Isoform selectivity

MC2050 HCl is a water-soluble, 2-mercaptoquinazolin-4-one derivative offering 15.1-fold PARP-1/PARP-2 selectivity (119 nM vs 1.8 μM). Its unique binding geometry, validated by X-ray crystallography, ensures minimal off-target effects. Ideal for dissecting PARP-1-specific roles in DNA repair and neurodegeneration. Ensure experimental reproducibility with this structurally distinct chemotype—not interchangeable with olaparib or other PARP inhibitors.

Molecular Formula C19H23Cl2N5OS
Molecular Weight 440.387
CAS No. 1301757-19-6
Cat. No. B608875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC2050 HCl
CAS1301757-19-6
SynonymsMC2050 HCl;  MC2050 hydrochloride;  MC2050;  MC-2050;  MC 2050; 
Molecular FormulaC19H23Cl2N5OS
Molecular Weight440.387
Structural Identifiers
SMILESO=C1NC(SCCN2CCN(C3=NC=CC=C3)CC2)=NC4=C1C=CC=C4.[H]Cl.[H]Cl
InChIInChI=1S/C19H21N5OS.2ClH/c25-18-15-5-1-2-6-16(15)21-19(22-18)26-14-13-23-9-11-24(12-10-23)17-7-3-4-8-20-17;;/h1-8H,9-14H2,(H,21,22,25);2*1H
InChIKeyLGUFWJGLDSDLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MC2050 HCl (1301757-19-6): A Selective PARP-1 Inhibitor with a Distinct 2-Mercaptoquinazolin-4-one Scaffold


MC2050 HCl (CAS 1301757-19-6) is a synthetic organic compound belonging to the 2-mercaptoquinazolin-4-one class, characterized as a selective poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor [1]. Its dihydrochloride salt form confers water solubility, distinguishing it from many other PARP inhibitor chemotypes [2]. The compound exhibits a unique binding mode within the PARP-1 catalytic domain, interacting with both the nicotinamide and adenine ribose binding subsites as revealed by X-ray crystallography [3]. MC2050 demonstrates potent inhibition of PARP-1 (IC50 = 119 nM) with 15-fold selectivity over PARP-2 (IC50 = 1.8 μM) .

Why MC2050 HCl Cannot Be Substituted by Other PARP Inhibitors: Structural and Functional Evidence


Substituting MC2050 HCl with another PARP inhibitor—even a PARP-1-selective one—is not scientifically justifiable without quantitative validation. MC2050's 2-mercaptoquinazolin-4-one core confers a distinct binding geometry within the PARP-1 active site that differs from the phthalazinone (olaparib), indole (rucaparib), or indazole (niraparib) scaffolds, resulting in a unique interaction fingerprint [1]. Critically, while MC2050 and olaparib both demonstrate in vivo neuroprotective efficacy in Drosophila AD models, their effects on specific molecular pathways—such as the suppression of transposable element activation—are not fully redundant and may arise from differential off-target or polypharmacology profiles [2]. Furthermore, MC2050's 15-fold PARP-1/PARP-2 selectivity ratio is not shared by all PARP-1 inhibitors; compounds with narrower selectivity windows may exhibit altered cellular outcomes due to residual PARP-2 inhibition [3]. Generic substitution without empirical verification of target engagement, functional readouts, and phenotypic outcomes introduces unacceptable experimental variability.

MC2050 HCl Comparative Evidence Matrix: Quantified Differentiation from Closest Analogs


PARP-1 vs. PARP-2 Isoform Selectivity of MC2050 HCl

MC2050 HCl exhibits a 15.1-fold selectivity for PARP-1 over PARP-2 based on direct head-to-head IC50 measurements in the same recombinant enzyme assay system [1]. This selectivity window is a key differentiator from pan-PARP inhibitors that inhibit both isoforms with similar potency.

PARP-1 PARP-2 Isoform selectivity DNA damage response

Functional PARP-1 Inhibition in Intact SH-SY5Y Neuroblastoma Cells

In intact human SH-SY5Y neuroblastoma cells, treatment with 50 μM MC2050 HCl reduces intracellular PARP-1 enzymatic activity by 55-60%, with the inhibitory effect sustained for at least 24 hours . This functional cellular inhibition is directly linked to a reduction in histone H1 poly(ADP-ribosyl)ation [1].

PARP-1 Cellular activity Poly(ADP-ribosyl)ation Neuroblastoma

In Vivo Neuroprotective Efficacy Compared Directly to Olaparib in an Alzheimer's Disease Model

In a transgenic Drosophila model of Alzheimer's disease (elav-Gal4 > Aβ42), MC2050 HCl and olaparib were evaluated in parallel. Both compounds significantly extended lifespan and improved climbing ability; however, RNA-seq analyses revealed that MC2050 and olaparib differentially modulate the expression of transposable elements, indicating that the compounds are not functionally interchangeable despite shared PARP-1 inhibition [1].

Alzheimer's disease Neuroprotection PARP-1 Drosophila

Crystal Structure Reveals Unique Binding Mode Distinct from Clinical PARP Inhibitors

The 2.2 Å resolution X-ray crystal structure of MC2050 bound to the human PARP-1 catalytic domain (hPARP1c) reveals a binding pose that occupies both the nicotinamide and adenine ribose binding subsites [1]. Structural overlay with clinical PARP inhibitors shows that MC2050 (magenta) adopts a distinct orientation and interaction pattern compared to olaparib (green), rucaparib (orange), and niraparib (yellow) [2].

X-ray crystallography PARP-1 Binding mode Structural biology

Protection Against Oxidative Stress-Induced Apoptosis in Neuronal Cells

In SH-SY5Y neuroblastoma cells challenged with hydrogen peroxide (H2O2), MC2050 HCl pretreatment significantly inhibits apoptosis and blocks poly(ADP-ribosyl)ation of histone H1, a direct downstream marker of PARP-1 hyperactivation [1]. The compound does not reduce basal cell viability at concentrations up to 100 μM over 72 hours, confirming that the protective effect is not due to general cytotoxicity .

Oxidative stress Apoptosis Neuroprotection Hydrogen peroxide

Water Solubility Advantage Over Many PARP Inhibitor Chemotypes

MC2050, as the dihydrochloride salt, is water-soluble [1]. The hydrate form has a reported solubility of ≥5 mg/mL in H2O when warmed to 60°C . This property contrasts with many PARP inhibitors that require DMSO or other organic solvents for dissolution, simplifying in vitro assay preparation and reducing solvent-related artifacts.

Solubility Formulation In vitro assays Water-soluble

High-Value Research Applications of MC2050 HCl Based on Quantitative Differentiation Evidence


PARP-1 Isoform-Selective Pharmacology Studies

MC2050 HCl is optimally suited for experiments requiring selective PARP-1 inhibition with minimal PARP-2 cross-reactivity. Its 15.1-fold selectivity (119 nM vs. 1.8 μM) enables dissection of PARP-1-specific functions in DNA repair, transcriptional regulation, and cell death pathways without confounding PARP-2 inhibition [1]. This selectivity profile is particularly valuable in systems where PARP-2 plays distinct roles, such as erythropoiesis or metabolic regulation.

In Vivo Neurodegeneration and Alzheimer's Disease Modeling

MC2050 HCl has been validated in a Drosophila model of Alzheimer's disease, where it demonstrated lifespan extension and improved motor function comparable to olaparib [2]. The compound's ability to suppress Aβ42 aggregates and modulate transposable element expression in neuronal tissues makes it a valuable tool compound for investigating PARP-1's role in AD pathogenesis and for benchmarking novel neuroprotective agents.

Oxidative Stress and Ischemia-Reperfusion Injury Research

MC2050 HCl's capacity to protect SH-SY5Y neuroblastoma cells from H2O2-induced apoptosis and to block PARP-1 hyperactivation makes it a relevant tool for studying oxidative stress-mediated pathologies [3]. Potential applications include in vitro modeling of stroke, myocardial infarction, and other conditions where PARP-1 overactivation contributes to cell death.

Structure-Based Drug Design and Chemical Biology

The availability of a high-resolution X-ray crystal structure of MC2050 bound to the PARP-1 catalytic domain (2.2 Å) provides a structural template for rational design of novel PARP inhibitors or dual-target agents [4]. The compound's unique binding pose occupying both the nicotinamide and adenine ribose subsites enables structure-activity relationship (SAR) studies and computational docking campaigns aimed at improving potency or tuning selectivity.

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